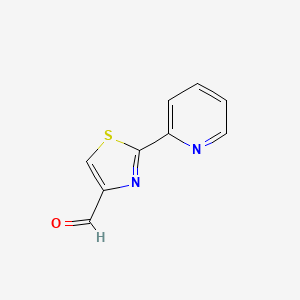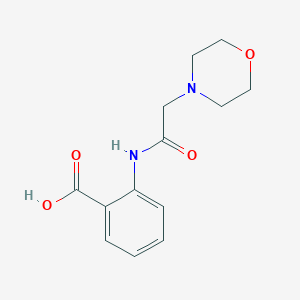
2-(2-Morpholin-4-yl-acetylamino)-benzoic acid
Vue d'ensemble
Description
The compound "2-(2-Morpholin-4-yl-acetylamino)-benzoic acid" is a chemical entity that can be associated with a variety of chemical reactions and possesses distinct physical and chemical properties. It is related to compounds that have been synthesized and studied for their potential applications in various fields, including medicinal chemistry and materials science. The morpholine moiety, in particular, is a versatile functional group that is often incorporated into compounds to modulate their chemical behavior and biological activity.
Synthesis Analysis
The synthesis of compounds related to "2-(2-Morpholin-4-yl-acetylamino)-benzoic acid" involves complex organic reactions. For instance, the electrochemical synthesis of disulfides containing a morpholinobenzene moiety has been demonstrated, which involves electrooxidation and a Michael-type addition reaction followed by intramolecular nucleophilic substitution and electrooxidative disulfide bond formation . Additionally, the oligomerization of morpholine derivatives with benzylideneanilines has been reported to yield hexahydro-4-aza-s-indacene derivatives through a conrotatory cyclization mechanism .
Molecular Structure Analysis
The molecular structure of compounds with morpholine and benzoic acid moieties can exhibit interesting features such as hydrogen-bonded dimers and planar fragments, as seen in the solid-state structure of a benzoxaborole derivative formed from the reaction of o-formylphenylboronic acid with morpholine . These structural characteristics can influence the physical properties and reactivity of the compounds.
Chemical Reactions Analysis
Chemical reactions involving morpholine derivatives can lead to a variety of products with different properties. For example, the reaction of 4-chloro-2-methylquinolines with aminobenzoic acids results in the formation of quinolinylamino benzoic acids, which can undergo intramolecular cyclization to yield naphthyridines or can be hydrolyzed to form benzoic acids . These transformations highlight the reactivity of the morpholine and benzoic acid moieties under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(2-Morpholin-4-yl-acetylamino)-benzoic acid" and related compounds are influenced by their molecular structures. The presence of the morpholine ring can affect the basicity, solubility, and overall reactivity of the compound. The benzoic acid moiety contributes to the acidity and potential for hydrogen bonding, which can affect the compound's solubility and crystalline structure. The specific properties of these compounds would be determined by their exact molecular configuration and substituents.
Applications De Recherche Scientifique
Application in Prodrug Development
2-(2-Morpholin-4-yl-acetylamino)-benzoic acid derivatives have been explored for their potential in prodrug development. For instance, water-soluble derivatives of acetylsalicylic acid (ASA), commonly known as aspirin, with morpholine structures have been synthesized and evaluated as ASA prodrugs. These compounds release nitric oxide and possess anti-inflammatory activities similar to ASA, with reduced gastrotoxicity, indicating their potential for clinical applications (Rolando et al., 2013).
Synthesis of Novel Derivatives with Analgesic and Anti-inflammatory Properties
Derivatives of 2-(2-Morpholin-4-yl-acetylamino)-benzoic acid have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These compounds have demonstrated significant anti-inflammatory activity, comparable to standard drugs, and exhibit a good safety profile by not inducing stomach ulceration in rats, attributing to their nitric oxide releasing properties (Abadi, Hegazy, & El-Zaher, 2005).
Application in Synthesis of Antimicrobial Derivatives
4-Biphenyl-4-(2H)-phthalazin-1-one derivatives synthesized from 1-(biphenyl-4-carbonyl)benzoic acid, potentially involving morpholine structures, have been shown to possess antimicrobial activity, suggesting their utility in the development of novel antimicrobial agents (Abubshait, Kassab, Al-Shehri, & Abubshait, 2011).
Synthesis of Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives
2-(2-Morpholin-4-yl-acetylamino)-benzoic acid derivatives have been utilized in the synthesis of novel series of α-ketoamide derivatives, indicating their role in expanding the diversity of bioactive compounds for potential therapeutic applications (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
Synthesis of Thiophene Derivatives with Antimicrobial Evaluation
2-(2-Cyano-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide, potentially related to 2-(2-Morpholin-4-yl-acetylamino)-benzoic acid, has been used in the synthesis of various thiophene derivatives, which have shown promising results in antimicrobial evaluation against different bacterial strains (Khalil, Berghot, Abd El-Ghani, & Gouda, 2010).
Mécanisme D'action
Target of Action
Related compounds have been shown to interact with g protein-coupled receptors (gpcrs) such as the gonadotropin receptors . These receptors play a crucial role in the endocrine control of reproduction .
Mode of Action
Similar compounds have been found to stabilize misfolded receptors and restore their trafficking and plasma membrane expression . This suggests that 2-(2-Morpholin-4-yl-acetylamino)-benzoic acid may also function as a pharmacoperone, aiding in the correct folding and functioning of proteins.
Result of Action
If it functions as a pharmacoperone, it could potentially rescue the function of misfolded proteins, leading to restored cellular function .
Propriétés
IUPAC Name |
2-[(2-morpholin-4-ylacetyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12(9-15-5-7-19-8-6-15)14-11-4-2-1-3-10(11)13(17)18/h1-4H,5-9H2,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNDLPLCHNEMFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901248024 | |
| Record name | 2-[[2-(4-Morpholinyl)acetyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901248024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Morpholin-4-yl-acetylamino)-benzoic acid | |
CAS RN |
446852-21-7 | |
| Record name | 2-[[2-(4-Morpholinyl)acetyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446852-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[2-(4-Morpholinyl)acetyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901248024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



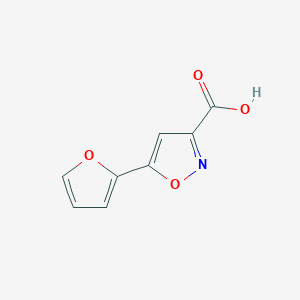
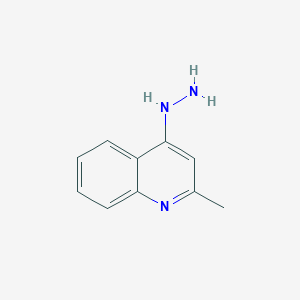




![Dimethyl 2-[(chloroacetyl)amino]terephthalate](/img/structure/B1299347.png)

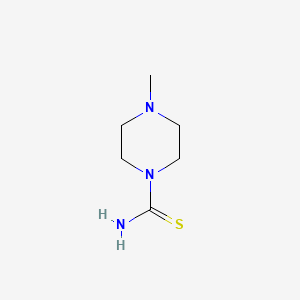
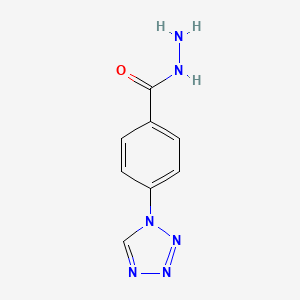

![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)
